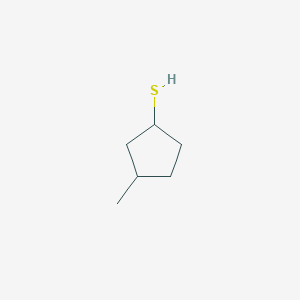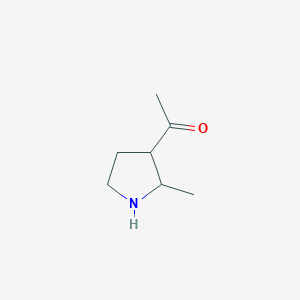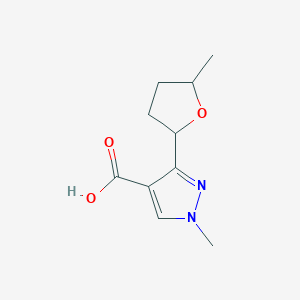![molecular formula C25H24N2O5 B13159084 3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid is a complex organic compound that features a furan ring, a piperazine moiety, and a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid typically involves multiple steps:
Fmoc Protection: The piperazine moiety is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The protected piperazine is then coupled with the furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and large-scale reactors can facilitate the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate the compound’s binding to these targets, while the piperazine moiety can enhance its solubility and stability. The furan ring may participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Asp(OAll)-OH: An aspartic acid derivative with an Fmoc protection group.
Fmoc-allyl-Gly-OH: A glycine derivative with an Fmoc protection group.
Fmoc chloride: A reagent used for Fmoc protection in peptide synthesis.
Uniqueness
3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid is unique due to its combination of a furan ring, a piperazine moiety, and an Fmoc group. This combination provides distinct chemical properties, such as enhanced stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C25H24N2O5 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H24N2O5/c28-24(29)23-17(9-14-31-23)15-26-10-12-27(13-11-26)25(30)32-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-9,14,22H,10-13,15-16H2,(H,28,29) |
Clé InChI |
RLUMDERZQJRAFE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=C(OC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




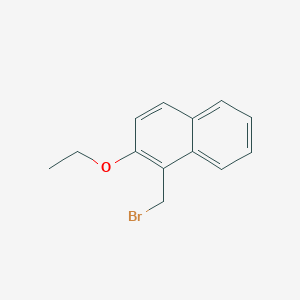

![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)

![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
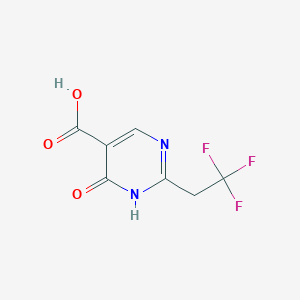
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
